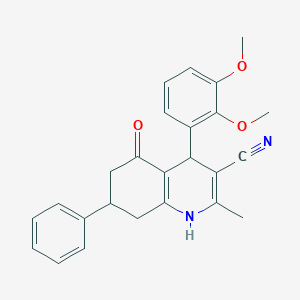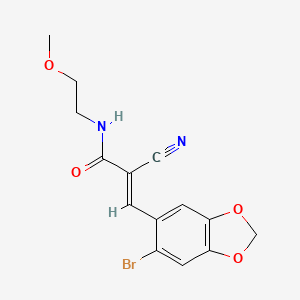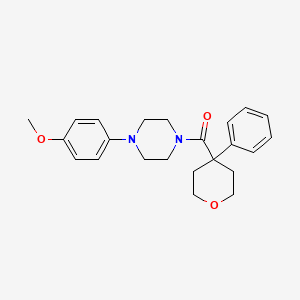![molecular formula C18H18N2O2 B4918599 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione](/img/structure/B4918599.png)
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. . The structure of this compound consists of an isoindoline-1,3-dione core with a diethylamino group attached to the phenyl ring, making it a unique and versatile compound.
Preparation Methods
The synthesis of 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction typically requires heating and can be carried out under solventless conditions to adhere to green chemistry principles . The reaction conditions may vary, but common reagents include aromatic amines, maleic anhydride, and suitable catalysts. Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines .
Scientific Research Applications
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a ligand for dopamine receptors, suggesting applications in the treatment of neurological disorders such as Parkinson’s disease . In medicine, it has shown promise as an antipsychotic agent and in the inhibition of β-amyloid protein aggregation, indicating potential use in Alzheimer’s disease treatment . Additionally, it is used in the industry for the production of dyes, herbicides, and polymer additives .
Mechanism of Action
The mechanism of action of 2-[4-(Diethylamino)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a ligand for dopamine receptors, it binds to the receptor’s allosteric binding site, modulating its activity . This interaction can influence neurotransmitter release and signal transduction pathways, leading to its therapeutic effects in neurological disorders . The compound’s ability to inhibit β-amyloid protein aggregation is attributed to its interaction with the protein’s aggregation sites, preventing the formation of toxic aggregates .
Comparison with Similar Compounds
2-[4-(Diethylamino)phenyl]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives such as N-phenylphthalimide and 2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione . While these compounds share a similar core structure, the presence of different substituents imparts unique properties and reactivity. For example, N-phenylphthalimide is known for its use in organic synthesis and as a precursor for various pharmaceuticals . In contrast, 2-[4-(4-pyridinylmethyl)phenyl]-1H-isoindole-1,3(2H)-dione has applications in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry . The unique diethylamino group in this compound enhances its potential for biological applications, particularly in neurological research .
Properties
IUPAC Name |
2-[4-(diethylamino)phenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-19(4-2)13-9-11-14(12-10-13)20-17(21)15-7-5-6-8-16(15)18(20)22/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCZYNATQFFIQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethoxyphenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4918520.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]pyrimidine](/img/structure/B4918524.png)
![[1-(2,1,3-Benzoxadiazol-4-ylmethyl)-4-[(2-chlorophenyl)methyl]piperidin-4-yl]methanol](/img/structure/B4918530.png)
![8-methoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4918560.png)
![5-(4-morpholinylmethyl)-N-[3-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B4918570.png)

![(5E)-5-({5-Chloro-2-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4918601.png)
![3-acetyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4918606.png)
![N-[6-methyl-3-[(2-methylphenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4918610.png)
![N-[4-[(5-bromo-2-methoxybenzoyl)amino]phenyl]thiophene-2-carboxamide](/img/structure/B4918616.png)

![1-(5-fluoro-1H-indol-2-yl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4918621.png)


